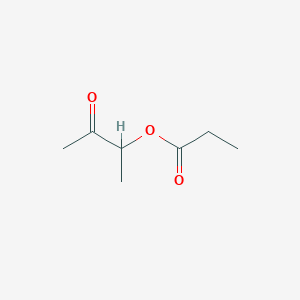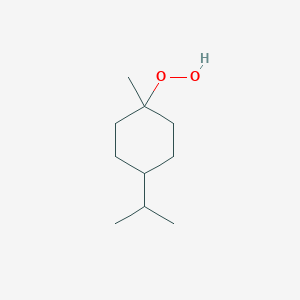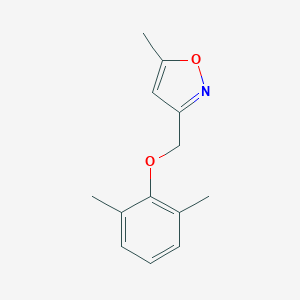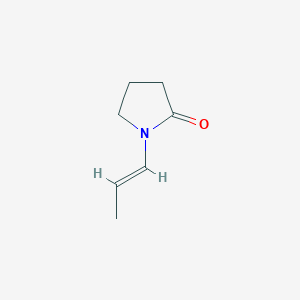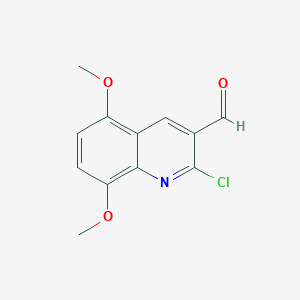
2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde
Vue d'ensemble
Description
“2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde” is a chemical compound with the molecular formula C12H10ClNO3 . It is a derivative of quinoline, a class of organic compounds that are widely used in medicinal chemistry due to their pharmacological properties .
Synthesis Analysis
The synthesis of 2-chloroquinoline-3-carbaldehydes, which includes “2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde”, can be achieved through Vilsmeier cyclisation of the corresponding acetanilides . This method involves the reaction of acetanilides with DMF and POCl3, leading to the formation of the quinoline ring system .Molecular Structure Analysis
The molecular structure of “2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde” consists of a quinoline ring system substituted with a chloro group at the 2-position, methoxy groups at the 5 and 8-positions, and a carbaldehyde group at the 3-position .Chemical Reactions Analysis
2-Chloroquinoline-3-carbaldehydes are highly reactive due to the presence of two active moieties, the chloro- and aldehyde functions . They can undergo various reactions to construct fused or binary quinoline-cord heterocyclic systems .Physical And Chemical Properties Analysis
“2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde” is a solid compound . Its molecular weight is 251.67 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde plays a crucial role in the synthesis of various quinoline ring systems and the construction of fused or binary quinoline-core heterocyclic systems (Hamama et al., 2018). Its chemical properties have been studied in depth to understand its reactions and applications in organic and medicinal chemistry.
Biological Evaluation
- The compound's biological evaluation is significant, with emphasis on its antioxidant properties. Studies show that certain derivatives of 2-chloroquinoline-3-carbaldehydes possess notable radical scavenging activity, highlighting their potential in antioxidant applications (Subashini et al., 2010).
Pharmaceutical Applications
- In pharmaceutical research, 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde derivatives have been synthesized and evaluated for antimicrobial and antibacterial activities. These studies contribute to the development of new drugs with potential therapeutic applications (Desai et al., 2012).
Material Science and Corrosion Inhibition
- This compound has also found applications in material science, particularly in corrosion inhibition studies. Quinoline derivatives including 2-chloroquinoline-3-carbaldehyde have been shown to be effective in inhibiting corrosion in certain metals, an important consideration in industrial applications (Lgaz et al., 2017).
Green Chemistry
- The compound's role in green chemistry is underscored by its involvement in environmentally friendly synthetic methods. These methods include reactions using microwave, ultrasound, and solvent-free techniques, demonstrating the compound's versatility in green chemistry applications (Patel et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
2-chloro-5,8-dimethoxyquinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-16-9-3-4-10(17-2)11-8(9)5-7(6-15)12(13)14-11/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZIUIXHMHLEPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(C(=NC2=C(C=C1)OC)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



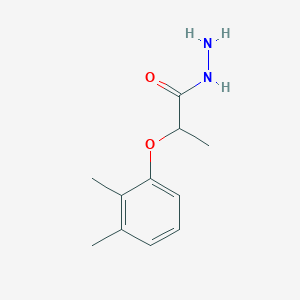
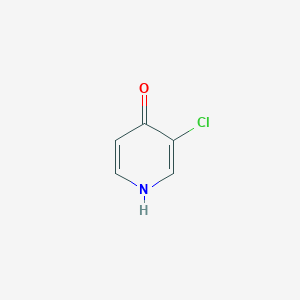
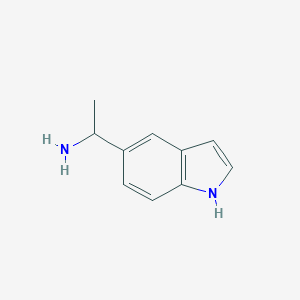
![[(2R,3R,4S,5R,6R)-6-pent-4-enoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B116246.png)
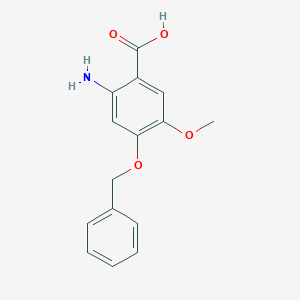
![4-Methyl-5,6-dihydrocyclopenta[c]pyridin-7-one](/img/structure/B116249.png)
![Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-2-oxo-, [3aS-(3aalpha,6alpha,6aalpha)]-(9CI)](/img/structure/B116250.png)
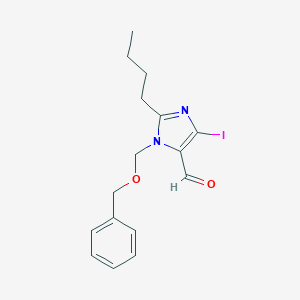
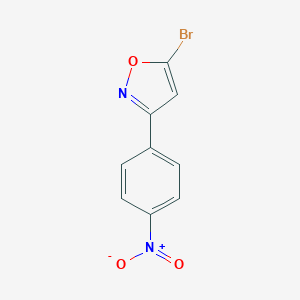
![[(2S)-2,3-diacetyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B116256.png)
